molecular formula C5H9NOS2 B12653118 Ethyl acetylcarbamodithioate CAS No. 6322-61-8

Ethyl acetylcarbamodithioate

Cat. No.: B12653118
CAS No.: 6322-61-8
M. Wt: 163.3 g/mol
InChI Key: ALEUNBKKMPCADW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of NSC 32122 involves the reaction of 1,3,3,5,5-pentachloro-1-thia-2,4,6-triaza-3,5-diphosphorine-1-oxide with aziridine in an ether solvent . This reaction is typically carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for NSC 32122 are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: NSC 32122 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: It can also be reduced, typically using reducing agents like lithium aluminum hydride.

    Substitution: NSC 32122 can participate in substitution reactions, where one of its functional groups is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted aziridine derivatives.

Scientific Research Applications

NSC 32122 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of NSC 32122 involves its interaction with biological molecules. The aziridine ring is highly reactive, allowing it to form covalent bonds with nucleophilic sites in proteins and DNA. This reactivity can disrupt normal cellular processes, leading to its potential anticancer effects .

Comparison with Similar Compounds

    Aziridine: The parent compound of NSC 32122, known for its high reactivity.

    Ethyleneimine: Another three-membered nitrogen-containing ring with similar reactivity.

    Cyclophosphamide: A well-known anticancer drug that also contains an aziridine ring.

Uniqueness: NSC 32122 is unique due to its specific substitution pattern and the presence of the pentachloro-1-thia-2,4,6-triaza-3,5-diphosphorine-1-oxide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

CAS No.

6322-61-8

Molecular Formula

C5H9NOS2

Molecular Weight

163.3 g/mol

IUPAC Name

ethyl N-acetylcarbamodithioate

InChI

InChI=1S/C5H9NOS2/c1-3-9-5(8)6-4(2)7/h3H2,1-2H3,(H,6,7,8)

InChI Key

ALEUNBKKMPCADW-UHFFFAOYSA-N

Canonical SMILES

CCSC(=S)NC(=O)C

Origin of Product

United States

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